molecular formula C9H7B B1280595 6-bromo-1H-indene CAS No. 33065-61-1

6-bromo-1H-indene

Cat. No.: B1280595
CAS No.: 33065-61-1
M. Wt: 195.06 g/mol
InChI Key: BIRDZFUEYJFWNV-UHFFFAOYSA-N
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Description

6-Bromo-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a five-membered ring The bromine atom is attached to the sixth position of the indene structure

Synthetic Routes and Reaction Conditions:

    Bromination of Indene: One common method to prepare this compound involves the bromination of indene. This reaction typically uses bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agents.

    Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of 6-bromoindene with various aryl or alkyl halides.

Industrial Production Methods:

    Large-Scale Bromination: Industrial production of this compound typically involves large-scale bromination of indene using bromine in the presence of a suitable solvent.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.

Molecular Targets and Pathways:

Biochemical Analysis

Biochemical Properties

6-Bromo-1H-indene plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with CYP1A2 can lead to either inhibition or activation of the enzyme, depending on the concentration and specific conditions. Additionally, this compound may bind to other proteins and receptors, influencing their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR) pathway . This pathway is crucial for the regulation of gene expression in response to environmental toxins. By modulating the activity of AhR, this compound can alter the expression of genes involved in detoxification, cell proliferation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as a ligand for the aryl hydrocarbon receptor, leading to the activation or repression of target genes . Additionally, this compound can inhibit or activate cytochrome P450 enzymes, affecting the metabolism of various substrates. These interactions can result in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates and metabolites. The compound can also affect metabolic flux by altering the activity of key enzymes and changing the levels of metabolites involved in energy production and detoxification processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to specific proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can be found in various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. The compound’s activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments and access to specific biomolecules. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations.

Comparison with Similar Compounds

    6-Chloro-1H-Indene: Similar to 6-bromo-1H-indene but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different biological activities.

    6-Fluoro-1H-Indene: Contains a fluorine atom instead of bromine. It is often used in medicinal chemistry due to the unique properties imparted by the fluorine atom.

    6-Iodo-1H-Indene: Contains an iodine atom instead of bromine. It is more reactive in nucleophilic substitution reactions due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

Uniqueness:

Properties

IUPAC Name

6-bromo-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRDZFUEYJFWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506649
Record name 6-Bromo-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33065-61-1
Record name 6-Bromoindene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33065-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reduction of 5-bromo-1-indanone E1 with sodium borohydride in MeOH followed by dehydration of the resulting alcohol with sulfuric acid in refluxing benzene at about 80° C. affords 6-bromo-1H-indene E2 (CAS#33065-61-1; see, Young J R, Huang S X, Walsh T F, Wyvratt M J, Yang Y T, Yudkovitz J B, Cui J, Mount G R, Ren R N, Wu T-J, Shen X, Lyons K A, Mao A-H, Carlin J R, Karanam B V, Vincent S H, Cheng K and Goulet M T, Bioorg. Med. Chem. Lett. 2002, 12 (5), 827-832).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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